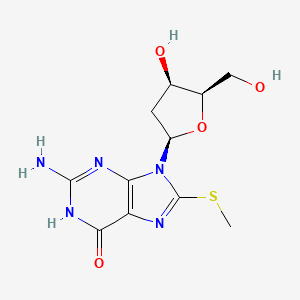

2'-Deoxy-8-methylthioguanosine

説明

Structure

3D Structure

特性

分子式 |

C11H15N5O4S |

|---|---|

分子量 |

313.34 g/mol |

IUPAC名 |

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-13-7-8(14-10(12)15-9(7)19)16(11)6-2-4(18)5(3-17)20-6/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t4-,5-,6-/m1/s1 |

InChIキー |

BNMGNOHWLDCZKX-HSUXUTPPSA-N |

異性体SMILES |

CSC1=NC2=C(N1[C@H]3C[C@H]([C@H](O3)CO)O)N=C(NC2=O)N |

正規SMILES |

CSC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 2'-Deoxy-8-methylthioguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-8-methylthioguanosine (8-MeS-dG) is a synthetic purine (B94841) nucleoside analog characterized by a methylthio group at the 8-position of the guanine (B1146940) base. While direct research on this specific molecule is limited, its structural similarity to other thiopurine derivatives and 8-substituted guanosine (B1672433) analogs suggests its potential significance in various biological processes. This guide synthesizes the current understanding of its probable biochemical properties, drawing inferences from closely related compounds. Key areas covered include its synthesis, potential metabolic pathways, mechanism of action, and analytical methodologies for its study. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic and biological implications of 8-MeS-dG.

Physicochemical Properties

The introduction of a methylthio group at the C8 position of 2'-deoxyguanosine (B1662781) is expected to influence its physicochemical properties, such as lipophilicity, electronic distribution, and conformation. The methylthio group is likely to increase the molecule's lipophilicity compared to its parent nucleoside, 2'-deoxyguanosine. This modification can also affect the glycosidic bond conformation, potentially favoring the syn conformation due to steric hindrance between the bulky 8-substituent and the sugar moiety.

| Property | Predicted Value/Characteristic for this compound | Reference Analogues |

| Molecular Formula | C₁₁H₁₅N₅O₃S | 2'-Deoxyguanosine, 6-Thioguanine |

| Molecular Weight | 297.33 g/mol | 2'-Deoxyguanosine, 6-Thioguanine |

| Solubility | Predicted to have low aqueous solubility, soluble in organic solvents like DMSO. | 6-Thio-2'-deoxyguanosine |

| Conformation | Likely to favor the syn conformation around the glycosidic bond. | 8-substituted purine nucleosides |

Synthesis

A potential synthesis could start with the bromination of 2'-deoxyguanosine at the 8-position. The resulting 8-bromo-2'-deoxyguanosine (B1139848) is a versatile intermediate. Subsequent nucleophilic substitution with sodium thiomethoxide would yield the desired this compound. Protection of the hydroxyl and amino groups of the starting material may be necessary to prevent side reactions and would require subsequent deprotection steps.

dot

The Core Mechanism of Action of S-methylthioguanosine in DNA: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delineates the molecular mechanism of action of S-methylthioguanosine within DNA, a critical process in the therapeutic efficacy and cytotoxic effects of thiopurine drugs. It is important to clarify a common point of confusion: the biologically active metabolite responsible for the primary mechanism discussed herein is S⁶-methylthioguanine (S⁶mG) , which is formed after the incorporation of 6-thioguanine (B1684491) into the DNA backbone. The term "8-methylthioguanosine" is not the conventionally recognized active metabolite in this context. This document will focus on the established pathway involving S⁶-methylthioguanine.

Thiopurine drugs, including 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305), are cornerstone therapies in the treatment of acute lymphoblastic leukemia and autoimmune disorders. Their therapeutic utility is predicated on their metabolic conversion to 6-thioguanine nucleotides (TGNs), which are subsequently incorporated into DNA. Once integrated, the 6-thioguanine moiety can be methylated to form S⁶-methylthioguanine, a lesion that instigates a cascade of cellular responses culminating in cytotoxicity. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Data Presentation: Quantitative Analysis of S⁶-methylthioguanine Effects

The incorporation of 6-thioguanine and its subsequent methylation to S⁶-methylthioguanine induce significant, quantifiable effects on DNA integrity and cellular viability. The following tables summarize key quantitative data from published studies.

| Parameter | Organism/Cell Line | Value | Reference |

| G→A Mutation Frequency | E. coli | ~94% | [1] |

| Human Cells | ~39% | [2] | |

| DNA Replication Bypass Efficiency | Human 293T Cells | ~95% | [2] |

Table 1: Mutagenicity and DNA Replication Fidelity of S⁶-methylthioguanine.

| Parameter | Organism/Cell Line | Value | Reference |

| G→A Mutation Frequency | E. coli | ~10-11% | [1] |

| Human Cells | ~8% | [2] | |

| DNA Replication Bypass Efficiency | Human 293T Cells | ~98% | [2] |

Table 2: Mutagenicity and DNA Replication Fidelity of 6-thioguanine.

| Cell Line | Compound | IC₅₀ Value | Reference |

| MCF-7 (Breast Cancer) | 6-thioguanine | 5.481 µM | [3] |

| MCF-10A (Non-cancerous Breast Epithelial) | 6-thioguanine | 54.16 µM | [3] |

Table 3: Cytotoxicity of 6-thioguanine in Human Cell Lines.

| Target | Compound | IC₅₀ Value | Reference |

| SARS/MERS Coronavirus Papain-like Proteases (PLpros) | 6-thioguanine | 25 µM | [4] |

| Recombinant Human Ubiquitin Specific Peptidase 2 (USP2) | 6-thioguanine | 40 µM | [4] |

Table 4: Inhibitory Activity of 6-thioguanine against Viral and Human Enzymes.

Core Mechanism of Action: From Prodrug to Cytotoxicity

The cytotoxic effect of thiopurines is a multi-step process that begins with their metabolic activation and culminates in the induction of apoptosis.

-

Metabolic Activation: Prodrugs like 6-mercaptopurine and azathioprine are metabolized in the body to 6-thioguanine nucleotides.

-

DNA Incorporation: These thiopurine nucleotides are recognized by DNA polymerases and incorporated into the DNA strand in place of guanine (B1146940) during replication.

-

In Situ Methylation: Once incorporated into the DNA, the 6-thioguanine base is a substrate for S-adenosyl-L-methionine-dependent methylation, which converts it to S⁶-methylthioguanine.[1]

-

Miscoding and Mismatch Formation: S⁶-methylthioguanine has altered base-pairing properties and frequently mispairs with thymine (B56734) during subsequent rounds of DNA replication, forming an S⁶mG:T mismatch.[5]

-

Mismatch Repair Recognition: This S⁶mG:T mismatch is recognized by the DNA Mismatch Repair (MMR) system, primarily by the hMutSα (MSH2-MSH6) heterodimer.[5]

-

Futile Repair Cycles and Apoptosis: The MMR system attempts to repair the mismatch. However, the persistence of S⁶-methylthioguanine in the template strand can lead to futile cycles of excision and resynthesis. This persistent signaling of DNA damage results in cell cycle arrest and the initiation of the apoptotic cascade, leading to programmed cell death.

Caption: Overview of the mechanism of action of thiopurines leading to cytotoxicity.

Experimental Protocols

Protocol 1: Quantification of S⁶-methylthioguanine in Genomic DNA by LC-MS/MS

This protocol is adapted from methodologies described for the sensitive detection of thiopurine adducts in DNA.[6]

1. Materials and Reagents:

-

Genomic DNA isolated from treated cells

-

Stable isotope-labeled internal standards ([U-¹⁵N₅]-6-thio-2'-deoxyguanosine and D₃-S⁶-methyl-2'-deoxyguanosine)

-

Nuclease P1

-

Alkaline Phosphatase

-

0.1% Formic acid in water (Mobile Phase A)

-

0.1% Formic acid in methanol (B129727) (Mobile Phase B)

-

HPLC C18 column (e.g., 0.5×150 mm Zorbax SB-C18)

-

LC-MS/MS system (e.g., Agilent 1200 capillary HPLC with a Thermo Fisher LTQ linear ion trap mass spectrometer)

2. Procedure:

-

DNA Digestion:

-

To 10-20 µg of genomic DNA, add the stable isotope-labeled internal standards.

-

Add buffer and Nuclease P1. Incubate at 37°C for 2 hours.

-

Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.

-

-

Sample Preparation:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the C18 column.

-

Elute the nucleosides using a gradient of Mobile Phase A and B. A typical gradient might be: 0-20% B over 5 minutes, followed by 20-80% B over 40 minutes.

-

Set the mass spectrometer to positive ion mode and monitor the specific mass transitions for S⁶-methyl-2'-deoxyguanosine and its internal standard.

-

-

Quantification:

-

Calculate the amount of S⁶-methyl-2'-deoxyguanosine by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

-

Caption: Workflow for the quantification of S⁶-methylthioguanine in DNA by LC-MS/MS.

Protocol 2: Shuttle Vector Mutagenesis Assay

This assay is used to determine the mutagenic potential and specificity of DNA lesions like S⁶-methylthioguanine.[2]

1. Materials and Reagents:

-

Shuttle vector plasmid (e.g., pTGFP-Hha10)

-

Oligonucleotides containing a site-specific S⁶-methylthioguanine

-

DNA ligase

-

Competent human cells (e.g., 293T) for transfection

-

Plasmid extraction kit

-

Competent E. coli for transformation

-

Appropriate selection agents and media

2. Procedure:

-

Vector Construction:

-

Synthesize an oligonucleotide containing S⁶-methylthioguanine at a specific site.

-

Ligate this oligonucleotide into the shuttle vector plasmid.

-

-

Transfection into Human Cells:

-

Transfect the S⁶-methylthioguanine-containing shuttle vector into human cells.

-

Allow the cells to replicate the plasmid for a defined period (e.g., 48 hours).

-

-

Plasmid Rescue:

-

Isolate the replicated plasmids from the human cells using a plasmid extraction kit.

-

-

Transformation into E. coli:

-

Transform the rescued plasmids into an appropriate E. coli strain.

-

Plate the transformed bacteria on selective media to isolate individual clones.

-

-

Mutation Analysis:

-

Isolate plasmid DNA from individual E. coli colonies.

-

Sequence the region of the plasmid that initially contained the S⁶-methylthioguanine.

-

Analyze the sequencing data to determine the frequency and type of mutations that occurred at the lesion site.

-

Caption: Workflow for the shuttle vector mutagenesis assay.

Protocol 3: In Vitro Mismatch Repair (MMR) Binding Assay

This assay assesses the ability of the MMR machinery to recognize DNA containing S⁶-methylthioguanine.[5]

1. Materials and Reagents:

-

Oligonucleotides to form a DNA duplex with a central S⁶mG:T mismatch

-

Radiolabeling reagents (e.g., [γ-³²P]ATP) and T4 polynucleotide kinase

-

Nuclear extracts from MMR-proficient human cells (e.g., HeLa)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Native polyacrylamide gel

-

Electrophoresis buffer

-

Phosphorimager or autoradiography film

2. Procedure:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides to create a DNA duplex containing the S⁶mG:T mismatch.

-

Radiolabel one strand of the duplex at the 5'-end using [γ-³²P]ATP and T4 polynucleotide kinase.

-

-

Binding Reaction:

-

In a reaction tube, combine the radiolabeled DNA probe, nuclear extract, and poly(dI-dC).

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA binding.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Load the binding reactions onto a native polyacrylamide gel.

-

Run the gel to separate protein-bound DNA from free DNA. Protein-bound DNA will migrate more slowly.

-

-

Detection:

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Visualize the shifted bands, which represent the formation of the MMR protein-DNA complex. The intensity of the shifted band is proportional to the binding affinity.

-

Caption: Workflow for the in vitro mismatch repair (MMR) binding assay.

Conclusion

The mechanism of action of thiopurines, mediated through the formation of S⁶-methylthioguanine in DNA, is a well-defined pathway that underscores the importance of DNA repair processes in determining drug efficacy and toxicity. The high mutagenicity of S⁶-methylthioguanine and its recognition by the mismatch repair system are the pivotal events that trigger the desired cytotoxic response in cancer cells. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical anticancer mechanism and to develop novel therapeutic strategies that leverage our understanding of DNA repair pathways.

References

- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2'-Deoxy-8-methylthioguanosine in Thiopurine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of thiopurine metabolism, a critical pathway in the clinical use of immunosuppressive and anti-cancer drugs such as azathioprine (B366305), 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491). A thorough investigation of the scientific literature was conducted to elucidate the role of a specific queried metabolite, 2'-Deoxy-8-methylthioguanosine. The investigation reveals a lack of evidence for the formation or functional significance of this compound within the established thiopurine metabolic pathways. This document, therefore, focuses on the well-documented metabolic fate of thiopurines, detailing the key enzymatic steps, the formation of therapeutically active 6-thioguanine nucleotides, and the catabolic pathways governed by enzymes such as Thiopurine S-methyltransferase (TPMT). We present quantitative data for the major metabolites, detailed experimental protocols for their analysis, and signaling pathway diagrams to provide a clear and actionable resource for the scientific community.

Introduction to Thiopurine Metabolism

Thiopurine drugs are purine (B94841) antimetabolites that require extensive intracellular activation to exert their cytotoxic and immunosuppressive effects.[1] The three primary thiopurines used in clinical practice are azathioprine (a pro-drug of 6-mercaptopurine), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[2] Their mechanism of action relies on the incorporation of their metabolites into DNA and RNA, leading to cell cycle arrest and apoptosis.[1] The efficacy and toxicity of these drugs are heavily influenced by the activity of several key enzymes, leading to significant inter-individual variability in patient outcomes.[3]

The Central Thiopurine Metabolic Pathway

The metabolism of thiopurines can be broadly divided into anabolic (activation) and catabolic (inactivation) pathways. The central pathway leads to the formation of 6-thioguanine nucleotides (6-TGNs), the primary active metabolites.

Anabolic Pathway:

-

Conversion to 6-MP: Azathioprine is non-enzymatically converted to 6-MP.[2]

-

Formation of 6-Thioinosine Monophosphate (6-TIMP): 6-MP is converted to 6-TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4]

-

Conversion to 6-Thioguanosine (B559654) Monophosphate (6-TGMP): 6-TIMP is then converted through a series of enzymatic steps, involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS), to 6-TGMP. 6-TG can also be directly converted to 6-TGMP by HPRT.[2]

-

Phosphorylation to Active Triphosphates: 6-TGMP is further phosphorylated by kinases to form 6-thioguanosine diphosphate (B83284) (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP).

-

Formation of Deoxyribonucleotides: For incorporation into DNA, these ribonucleotides must be converted to their deoxyribonucleotide counterparts. Ribonucleotide reductase converts 6-TGDP to deoxy-6-thioguanosine diphosphate (dTGDP), which is then phosphorylated to deoxy-6-thioguanosine triphosphate (dTGTP). It is this dTGTP that is incorporated into DNA by DNA polymerases, leading to cytotoxicity.[1]

Catabolic Pathways:

-

S-methylation: The primary catabolic pathway is methylation of the sulfur atom at the 6-position, catalyzed by Thiopurine S-methyltransferase (TPMT). TPMT converts 6-MP to 6-methylmercaptopurine (B131649) (6-MMP) and 6-TG to 6-methylthioguanine (B125323) (6-MTG).[2] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in a higher accumulation of cytotoxic 6-TGNs and an increased risk of severe myelosuppression.[3]

-

Oxidation: Xanthine oxidase (XO) can oxidize 6-MP to 6-thiouric acid, an inactive metabolite.[2]

A Note on this compound: A comprehensive search of the scientific literature did not yield any evidence for the formation or metabolic role of this compound in the context of thiopurine metabolism. The established pathways consistently show modification at the 6-position of the purine ring. While modifications at the 8-position of guanosine, such as 8-oxo-deoxyguanosine, are known to occur as a result of oxidative DNA damage, they are not recognized as part of the thiopurine metabolic cascade.[5][6]

Data Presentation: Thiopurine Metabolite Levels

Therapeutic drug monitoring of thiopurine metabolites, particularly 6-TGNs and 6-MMP in red blood cells (RBCs), is a common practice to optimize dosing and minimize toxicity.

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Level (pmol/8 x 10⁸ RBCs) | Associated Toxicity |

| 6-Thioguanine Nucleotides (6-TGNs) | 230 - 450[3] | > 450 | Myelosuppression |

| 6-Methylmercaptopurine (6-MMP) | < 5700[3] | > 5700 | Hepatotoxicity |

Mandatory Visualizations

Thiopurine Metabolic Pathway

Caption: Overview of the thiopurine metabolic pathway.

Experimental Workflow for Thiopurine Metabolite Analysis

Caption: Workflow for 6-TGN analysis in red blood cells.

Experimental Protocols

Quantification of 6-Thioguanine Nucleotides in Red Blood Cells by LC-MS/MS

This protocol is a representative method for the analysis of 6-TGNs, a key indicator for therapeutic drug monitoring of thiopurines.

Objective: To quantify the total concentration of 6-thioguanine nucleotides (6-TGNs) in red blood cells (RBCs) from patients undergoing thiopurine therapy.

Principle: 6-TGNs (TGMP, TGDP, TGTP) within RBCs are hydrolyzed by acid and heat to release the 6-thioguanine (6-TG) base. The total amount of released 6-TG is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an isotope-labeled internal standard for accurate measurement.[7][8]

Materials:

-

Whole blood collected in EDTA tubes.

-

Perchloric acid (HClO₄) or Hydrochloric acid (HCl).

-

Dithiothreitol (DTT).

-

Isotope-labeled 6-thioguanine (e.g., ¹³C₂,¹⁵N-6-TG) as an internal standard.

-

Trichloroacetic acid (TCA).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column.

-

Mobile phases (e.g., Formic acid in water and Methanol).

Methodology:

-

Sample Preparation:

-

Isolate RBCs from whole blood by centrifugation. Wash the RBC pellet with saline solution.

-

Lyse the washed RBCs with water.

-

Add the internal standard (isotope-labeled 6-TG) to the hemolysate.

-

-

Hydrolysis:

-

Add perchloric acid and DTT to the hemolysate.

-

Heat the mixture (e.g., at 100°C for 60 minutes) to hydrolyze the 6-thioguanine nucleotides to the 6-TG base.

-

-

Protein Precipitation and Extraction:

-

Cool the sample and precipitate proteins using trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the released 6-TG.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate 6-TG from other components using a C18 column with a gradient elution.

-

Detect and quantify 6-TG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. Typical transitions would be monitored for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-TG.

-

Calculate the concentration of 6-TG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the final concentration to the number of RBCs (typically expressed as pmol/8 x 10⁸ RBCs).

-

Conclusion

The metabolic activation of thiopurine drugs is a complex process that culminates in the incorporation of 6-thioguanine nucleotides into cellular nucleic acids, which is the primary driver of their therapeutic effect. The catabolism of these drugs, predominantly via TPMT, is a major determinant of their toxicity profile. While the core pathways are well-understood, this guide clarifies that this compound is not a recognized metabolite within this framework. For researchers and drug development professionals, a deep understanding of the established metabolic network, coupled with robust analytical methods for metabolite monitoring, is essential for the continued optimization of thiopurine therapy and the development of novel therapeutic strategies.

References

- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Towards a comprehensive view of 8-oxo-7,8-dihydro-2'-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

The Formation of S-Methylated Metabolites from 6-Thioguanine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the metabolic fate of 6-thioguanine (B1684491) (6-TG), a crucial thiopurine drug. A primary focus is placed on the enzymatic S-methylation of 6-TG, a key pathway in its metabolism. This document clarifies the established metabolic products and addresses the query regarding the formation of 8-methylthioguanosine. Based on current scientific literature, the direct formation of 8-methylthioguanosine from 6-thioguanine is not a recognized metabolic pathway. Instead, the predominant methylation reaction occurs at the sulfur atom, yielding S6-methylthioguanine. This guide details the enzymatic processes, presents relevant quantitative data, outlines experimental protocols for the analysis of these metabolites, and provides visualizations of the pertinent biological pathways.

Introduction: The Metabolic Landscape of 6-Thioguanine

6-Thioguanine is a purine (B94841) analogue widely used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[1] As a prodrug, 6-TG must undergo intracellular metabolism to exert its therapeutic effects. The metabolic pathways of 6-TG are critical determinants of both its efficacy and its toxicity. There are two major competing pathways for the metabolism of 6-thioguanine:

-

Anabolism to Active Metabolites: 6-TG is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 6-thioguanosine (B559654) monophosphate (6-TGMP). Subsequent phosphorylation leads to the formation of 6-thioguanosine diphosphate (B83284) (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP), which are the active cytotoxic metabolites that can be incorporated into DNA and RNA.[2]

-

Catabolism via S-methylation: 6-TG can be inactivated through methylation of the sulfur atom, a reaction catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT).[3] This pathway leads to the formation of S6-methylthioguanine (also referred to as 6-methylthioguanine).

Enzymatic S-Methylation of 6-Thioguanine

The primary methylation pathway for 6-thioguanine involves the transfer of a methyl group to the sulfur atom at the 6-position of the purine ring.

Enzyme: Thiopurine S-methyltransferase (TPMT) Co-substrate: S-adenosyl-L-methionine (SAM), which serves as the methyl group donor.[4] Product: S6-methylthioguanine (6-methylthioguanine) and its corresponding nucleoside, S6-methylthioguanosine.

This methylation is considered an inactivation step, as S6-methylthioguanine does not possess the same cytotoxic activity as the thioguanine nucleotides.[3] The activity of TPMT is subject to genetic polymorphism, which can significantly impact the therapeutic outcome and toxicity profile of thiopurine drugs. Individuals with low or deficient TPMT activity are at a higher risk of severe toxicity due to the accumulation of active 6-TGNs.[5]

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the central role of TPMT in the metabolism of 6-thioguanine.

Caption: Metabolic pathways of 6-thioguanine activation and inactivation.

Quantitative Data on 6-Thioguanine Metabolism

The therapeutic and toxic effects of 6-thioguanine are often correlated with the intracellular concentrations of its metabolites. Therapeutic drug monitoring (TDM) is utilized to optimize dosing.

| Metabolite | Therapeutic Range (in RBCs) | Toxic Threshold (in RBCs) | Notes |

| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 pmol/8 x 10⁸ RBCs[5][6] | > 450 pmol/8 x 10⁸ RBCs (associated with myelotoxicity)[7] | Levels below the therapeutic range may indicate non-compliance or suboptimal dosing. |

| 6-Methylmercaptopurine (B131649) (6-MMP) derivative | Not applicable (inactivation product) | > 5700 pmol/8 x 10⁸ RBCs (associated with hepatotoxicity)[6] | High levels may indicate "thiopurine hypermethylation," where the metabolic pathway preferentially shunts towards inactivation. |

RBCs: Red Blood Cells

Experimental Protocols

Quantification of 6-Thioguanine Nucleotides (6-TGNs) and 6-Methylmercaptopurine (6-MMP) in Red Blood Cells

A common method for the analysis of 6-TG metabolites involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the intracellular concentrations of 6-TGNs and 6-MMP derivative in red blood cells for therapeutic drug monitoring.

Methodology:

-

Sample Preparation:

-

Whole blood samples are collected in EDTA tubes.

-

Red blood cells (RBCs) are isolated and counted.

-

RBCs are lysed to release intracellular metabolites.

-

-

Hydrolysis:

-

The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to the free base, 6-thioguanine.

-

The 6-methylmercaptopurine ribonucleotides are hydrolyzed to their respective derivative.

-

-

LC-MS/MS Analysis:

-

The hydrolyzed sample is injected into an LC-MS/MS system.

-

Separation is achieved using a suitable chromatography column.

-

Detection and quantification are performed using tandem mass spectrometry, often with the use of stable isotope-labeled internal standards for accuracy.[6]

-

-

Data Analysis:

-

The concentrations of 6-thioguanine and the 6-methylmercaptopurine derivative are determined.

-

The final results are normalized to the red blood cell count and reported as pmol/8 x 10⁸ RBCs.

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of 6-thioguanine metabolites.

The Question of 8-Methylthioguanosine

A thorough review of the scientific literature does not support the formation of 8-methylthioguanosine as a direct metabolite of 6-thioguanine. Methylation of guanine (B1146940) and its derivatives at the 8-position has been observed under specific experimental conditions, such as through the action of methyl radicals, but this is not a recognized pathway in the metabolism of thiopurine drugs.[8] The C8 position of guanine is known to be susceptible to modification, for instance, by oxidation to form 8-oxoguanine, a common type of oxidative DNA damage.[9]

It is plausible that the query regarding "8-methylthioguanosine" may stem from a misunderstanding of the nomenclature or a typographical error, with the intended compound being the well-established S6-methylated metabolite.

Conclusion

The metabolism of 6-thioguanine is a well-characterized process of significant clinical importance. The balance between the activation pathway leading to cytotoxic 6-thioguanine nucleotides and the inactivation pathway via S-methylation, catalyzed by TPMT, is a key determinant of therapeutic success and patient safety. While the formation of S6-methylthioguanine is a critical metabolic step, there is no current evidence to support the formation of 8-methylthioguanosine from 6-thioguanine. Future research in thiopurine metabolism will continue to refine our understanding and further optimize the use of these important drugs in the clinic.

References

- 1. Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bcpathology.org.uk [bcpathology.org.uk]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Oxoguanine rearranges the active site of human topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxy-8-methylthioguanosine: A Technical Guide to its Role as a DNA Adduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxy-8-methylthioguanosine (8-MeS-dG) as a DNA adduct. While research specifically on 8-MeS-dG is limited, this document synthesizes available information and draws parallels from structurally related C8-substituted guanine (B1146940) adducts to offer insights into its formation, biological consequences, and analytical detection. This guide is intended to serve as a valuable resource for researchers in toxicology, carcinogenesis, and drug development who are investigating the impact of DNA modifications on cellular processes and human health. We will explore potential formation pathways, discuss its likely mutagenic properties, outline possible DNA repair mechanisms, and provide detailed experimental protocols for its study.

Introduction

DNA adducts are covalent modifications to DNA that can arise from exposure to endogenous and exogenous agents. These lesions can interfere with DNA replication and transcription, leading to mutations and cellular toxicity, and are implicated in the etiology of various diseases, including cancer. Guanine is a frequent target for adduction due to its high nucleophilicity, with the C8 position being particularly susceptible to modification.

This compound (8-MeS-dG) is a C8-substituted guanine adduct characterized by a methylthio (-SCH3) group at the C8 position of deoxyguanosine. While less studied than its oxygenated counterpart, 8-oxo-2'-deoxyguanosine (8-oxo-dG), or its isomer, S6-methylthioguanine, the presence of a bulky and potentially reactive thioether group at the C8 position suggests that 8-MeS-dG could have significant biological consequences. Understanding the formation, repair, and mutagenic potential of this adduct is crucial for a complete picture of DNA damage and its role in disease.

Formation of this compound

The precise mechanisms leading to the formation of 8-MeS-dG in vivo are not well-established. However, based on the chemistry of related compounds, several potential pathways can be proposed.

Endogenous Formation

One plausible route for the endogenous formation of 8-MeS-dG involves the reaction of guanine radicals with endogenous sulfur-containing compounds. Oxidative stress can lead to the formation of a C8-guanine radical, which could then react with molecules such as methanethiol (B179389) (CH₃SH), a product of methionine metabolism.

Another potential precursor is methylhydrazine, which upon oxidation can generate methyl radicals. These radicals have been shown to react with DNA to form 8-methylguanine[1]. Subsequent metabolic incorporation of sulfur could potentially lead to 8-MeS-dG, although this pathway is speculative.

Exogenous Precursors

Exposure to certain environmental or industrial chemicals could also lead to the formation of 8-MeS-dG. For instance, compounds that can be metabolically activated to form methylthio radicals or electrophilic sulfur species could potentially react with the C8 position of guanine in DNA.

The following diagram illustrates a proposed pathway for the formation of 8-MeS-dG from a guanine radical and methanethiol.

Caption: Proposed formation of 8-MeS-dG via a guanine radical.

Biological Significance and Mutagenicity

The presence of a bulky adduct at the C8 position of guanine can significantly distort the DNA helix, potentially interfering with the function of DNA polymerases and repair enzymes.

Structural Distortions

C8-substituted guanine adducts often induce a conformational change in the deoxyguanosine nucleotide from the typical anti conformation to a syn conformation. This rotation around the glycosidic bond can disrupt normal Watson-Crick base pairing and lead to misincorporation of nucleotides during DNA replication.

Mutagenic Potential

While direct mutagenicity data for 8-MeS-dG is not available, studies on other C8-guanine adducts provide valuable insights. For example, bulky adducts formed by carcinogens like 1-nitropyrene (B107360) at the C8 position of guanine are known to be mutagenic, often inducing frameshift mutations and base substitutions[2]. The structural isomer of 8-MeS-dG, S6-methylthioguanine, is highly mutagenic and preferentially pairs with thymine, leading to G→A transitions. It is plausible that 8-MeS-dG could also exhibit significant mutagenicity.

The table below summarizes the mutagenic potential of related C8-guanine adducts.

| Adduct | Mutational Signature | Reference |

| N-(guanin-8-yl)-1-aminopyrene | CpG deletions | [2] |

| N-(guanin-8-yl)-1-amino-6-nitropyrene | Increased CpG deletions | [2] |

| N-(guanin-8-yl)-1-amino-8-nitropyrene | Increased CpG deletions | [2] |

DNA Repair Mechanisms

The cellular machinery for DNA repair is crucial for mitigating the deleterious effects of DNA adducts. The repair pathway utilized often depends on the size and nature of the adduct.

Small, non-helix-distorting lesions are typically removed by the base excision repair (BER) pathway. However, bulky adducts that cause significant helical distortion are often recognized and repaired by the nucleotide excision repair (NER) pathway. Given the likely bulky nature of the methylthio group at the C8 position, it is hypothesized that 8-MeS-dG is primarily repaired by NER. This is supported by evidence showing that other C8-linked DNA lesions are substrates for the NER pathway[3].

The following diagram illustrates the general steps of the nucleotide excision repair pathway, which is the likely mechanism for the removal of 8-MeS-dG.

Caption: Overview of the Nucleotide Excision Repair pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study 8-MeS-dG as a DNA adduct. These protocols are based on established methods for related adducts and may require optimization.

Synthesis of this compound Standard

A chemical standard of 8-MeS-dG is essential for its identification and quantification in biological samples. A plausible synthetic route starts from 8-bromo-2'-deoxyguanosine (B1139848).

Protocol:

-

Starting Material: 8-bromo-2'-deoxyguanosine.

-

Reaction: React 8-bromo-2'-deoxyguanosine with sodium thiomethoxide (NaSCH₃) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the product is purified from the reaction mixture using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

-

Characterization: The structure of the purified 8-MeS-dG should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Detection and Quantification of 8-MeS-dG in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Protocol:

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Take precautions to minimize oxidative damage during isolation.

-

DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 8-MeS-dG) to the digested sample for accurate quantification.

-

LC Separation: Separate the deoxynucleosides using reverse-phase HPLC. A C18 column with a gradient elution of methanol (B129727) or acetonitrile (B52724) in water with a small amount of formic acid is typically used.

-

MS/MS Detection: Analyze the eluent by tandem mass spectrometry using electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for both the native and isotope-labeled 8-MeS-dG. The primary fragmentation is the loss of the deoxyribose moiety.

-

Quantification: Quantify the amount of 8-MeS-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the synthesized standard.

The following diagram outlines the general workflow for the LC-MS/MS analysis of 8-MeS-dG.

Caption: Workflow for LC-MS/MS analysis of 8-MeS-dG.

Conclusion and Future Directions

This compound represents an understudied class of DNA adducts with the potential for significant biological impact. While direct evidence is limited, the available data on related C8-substituted guanine adducts suggest that 8-MeS-dG is likely formed in vivo, is mutagenic, and is repaired by the nucleotide excision repair pathway.

Future research should focus on several key areas:

-

Elucidating Formation Pathways: Identifying the specific endogenous and exogenous sources of 8-MeS-dG is crucial for understanding its biological relevance and for developing strategies for preventing its formation.

-

Quantifying in vivo Levels: The development and application of sensitive analytical methods, such as LC-MS/MS, are needed to determine the background levels of 8-MeS-dG in various tissues and to assess its induction by different agents.

-

Determining Mutagenic Signature: Site-specific mutagenesis studies are required to definitively establish the mutagenic potential and the specific types of mutations induced by 8-MeS-dG.

-

Investigating Repair Mechanisms: In vitro and in vivo studies using purified repair enzymes and repair-deficient cell lines will clarify the specific pathways involved in the removal of 8-MeS-dG from DNA.

A deeper understanding of the formation, biological consequences, and repair of this compound will contribute significantly to our knowledge of DNA damage and its role in human disease, and may open new avenues for therapeutic intervention and disease prevention.

References

- 1. Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative mutagenesis of the C8-guanine adducts of 1-nitropyrene and 1,6- and 1,8-dinitropyrene in a CpG repeat sequence. A slipped frameshift intermediate model for dinucleotide deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of S-Methylthioguanine Incorporation into DNA

A Note on Terminology: The available scientific literature does not extensively cover a compound named "8-methylthioguanosine." However, there is a wealth of research on a structurally related and highly significant molecule, S⁶-methylthioguanine (S⁶mG) . This molecule is a critical metabolite of the thiopurine class of drugs, which includes the anticancer and immunosuppressive agent 6-thioguanine (B1684491) (⁶SG). This guide will focus on the cellular effects following the incorporation of 6-thioguanine into DNA and its subsequent methylation to S⁶-methylthioguanine, as this is the pathway predominantly discussed in scientific literature and is of high relevance to researchers in drug development.

Executive Summary

Thiopurine drugs, such as 6-thioguanine, are prodrugs that require metabolic activation to exert their cytotoxic effects.[1] A key mechanism of their action involves the incorporation of 6-thioguanine nucleotides into the DNA of treated cells.[2][3] Once incorporated, the 6-thioguanine base (⁶SG) can be methylated by the endogenous enzyme S-adenosyl-L-methionine (S-AdoMet) to form S⁶-methylthioguanine (S⁶mG).[1][3] This S⁶mG lesion is a potent trigger of cellular distress, leading to cell cycle arrest and apoptosis, primarily through the futile engagement of the DNA Mismatch Repair (MMR) system.[2][4] S⁶mG's ability to mispair with thymine (B56734) during DNA replication initiates a cascade of events that, in MMR-proficient cells, results in cytotoxicity.[3] This guide provides a detailed overview of the metabolic activation, DNA incorporation, subsequent cellular signaling pathways, and the ultimate fate of cells containing S⁶-methylthioguanine in their genome.

Metabolic Activation and DNA Incorporation Pathway

The journey from the administration of 6-thioguanine to the formation of S⁶mG in DNA is a multi-step process. Initially, 6-thioguanine is converted into its active nucleotide forms, such as thioguanosine triphosphate (TGTP), by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][5] These thiopurine nucleotides are then incorporated into DNA by polymerases during replication. Following incorporation, the ⁶SG base within the DNA is a substrate for methylation, creating the S⁶mG adduct.[3]

Core Cellular Effects of S⁶-Methylthioguanine

The presence of S⁶mG in the DNA template is highly disruptive to cellular processes, primarily DNA replication and transcription. Its major effects are cytotoxicity and mutagenicity, which are intricately linked to the cell's DNA repair machinery.

Mismatch Repair (MMR)-Mediated Cytotoxicity

The primary mechanism of S⁶mG-induced cell death is mediated by the DNA Mismatch Repair (MMR) system.[3] During DNA replication, DNA polymerases frequently misincorporate thymine (T) opposite the S⁶mG lesion, creating an S⁶mG:T mispair.[3] This mismatch is recognized by the MMR machinery (including proteins like MutSα and MutLα). However, instead of correcting the mismatch, the MMR system engages in futile cycles of excision and resynthesis, leading to persistent DNA strand breaks and signaling for cell cycle arrest and apoptosis.[2][4] Cells deficient in MMR are notably more resistant to the cytotoxic effects of thiopurines.[3]

Apoptosis is the primary mode of cell death induced by thiopurines and is dependent on caspases.[4] The process involves the generation of reactive oxygen species (ROS) and mitochondrial damage.[4] Inhibition of caspases has been shown to significantly protect cells from 6-thioguanine-induced death.[4]

Mutagenicity

S⁶-methylthioguanine is a highly mutagenic lesion.[1] The S⁶mG:T mispair, if not processed by the MMR system (e.g., in MMR-deficient cells), can lead to G→A transition mutations after subsequent rounds of replication.[3][6] Studies using shuttle vectors in E. coli and human cells have quantified the mutagenic potential of this adduct.

Effects on Transcription

The presence of S⁶mG in DNA can also impede transcription. It acts as a physical block to RNA polymerase, inhibiting transcription elongation.[3] Furthermore, S⁶mG can cause transcriptional mutagenesis, where incorrect nucleotides are incorporated into the nascent RNA transcript, potentially leading to the production of mutant proteins.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on 6-thioguanine (⁶SG) and S⁶-methylthioguanine (S⁶mG).

Table 1: Mutagenicity of Thiopurine Adducts

| DNA Adduct | Cell System | Mutation Frequency | Predominant Mutation Type | Reference |

|---|---|---|---|---|

| ⁶SG | E. coli | ~10-11% | G→A | [1] |

| ⁶SG | Human Cells | 8-10% | G→A | [3] |

| S⁶mG | E. coli | 94% | G→A | [1] |

| S⁶mG | Human Cells | 39% | G→A |[3] |

Table 2: Cytotoxicity and Cellular Response to 6-Thioguanine

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

|---|---|---|---|---|

| HCT116 (MMR-proficient) | 3 µM 6-TG (72h) | Decreased Cell Survival | ~40% survival | [4] |

| HCT116 (MMR-proficient) | 6 µM 6-TG (72h) | Decreased Cell Survival | ~25% survival | [4] |

| HCT116 (MMR-proficient) | 6 µM 6-TG + QVD (caspase inhibitor) | Rescued Cell Survival | ~75% survival | [4] |

| Jurkat T cells | 3 µM ⁶SG (24h) | ⁶SG incorporation into DNA | ~10% of guanine (B1146940) replaced |[6] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of S⁶mG.

Shuttle Vector Mutagenicity Assay

This assay is used to determine the frequency and type of mutations induced by a specific DNA lesion in living cells.

Protocol:

-

Vector Construction: A plasmid shuttle vector (e.g., pTGFP-Hha10) is engineered to contain a single, site-specific S⁶-methylthioguanine lesion within a reporter gene.[6]

-

Transfection: The vector containing the S⁶mG adduct is transfected into a human cell line (e.g., HEK293T).

-

Replication in Host Cells: The plasmid is allowed to replicate within the human cells. During replication, cellular DNA polymerases will bypass the lesion, potentially incorporating an incorrect base. The cell's repair machinery may also act on the lesion.

-

Plasmid Rescue: After a set period (e.g., 48 hours), the replicated plasmids are isolated from the human cells.

-

Transformation of E. coli: The rescued plasmids are transformed into an E. coli strain that is deficient in its own repair systems to prevent further modification of the plasmid.

-

Analysis: The progeny plasmids are sequenced to determine the identity of the base opposite the original lesion site. The mutation frequency is calculated as the percentage of plasmids where a base other than cytosine is found.

Quantification of S⁶mG in Genomic DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used to detect and quantify modified nucleosides within cellular DNA.[7][8]

Protocol:

-

Cell Culture and Treatment: Human cells (e.g., leukemia cell lines) are cultured and treated with a specific concentration of 6-thioguanine for a defined period.[6]

-

Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a standard DNA isolation kit.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is typically achieved using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

The digested DNA sample is injected into a high-performance liquid chromatography (HPLC) system to separate the different deoxynucleosides.

-

The eluent from the HPLC is directed into a tandem mass spectrometer. The mass spectrometer is set up for selected reaction monitoring (SRM) to specifically detect the parent and fragment ion masses characteristic of S⁶-methylthio-2'-deoxyguanosine (S⁶mdG) and an internal standard.

-

-

Quantification: The amount of S⁶mdG is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard. The results are typically expressed as the number of S⁶mdG lesions per 10⁶ normal deoxynucleosides.

Cell Viability and Apoptosis Assays

These assays measure the cytotoxic effects of thiopurines and determine the mechanism of cell death.

Protocol:

-

Cell Treatment: Cells (e.g., HCT116) are seeded in multi-well plates and treated with varying concentrations of 6-thioguanine, with or without co-treatment with inhibitors (e.g., a pan-caspase inhibitor like Q-VD-OPh).[4]

-

Incubation: Cells are incubated for a specified time (e.g., 72 hours).

-

Apoptosis Analysis (Flow Cytometry):

-

Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (to detect late apoptotic/necrotic cells).

-

Samples are analyzed by flow cytometry to quantify the percentage of cells in different populations (viable, early apoptotic, late apoptotic).

-

-

Western Blotting: Cell lysates are collected to analyze the cleavage of apoptosis markers like PARP (Poly (ADP-ribose) polymerase) by western blot, which indicates caspase activation.[4]

Conclusion and Future Directions

The incorporation of 6-thioguanine into DNA and its subsequent conversion to S⁶-methylthioguanine is a cornerstone of its therapeutic efficacy. The cytotoxicity of S⁶mG is primarily driven by its recognition by the Mismatch Repair system, which, in a futile attempt to correct the S⁶mG:T mispair, generates lethal DNA strand breaks that trigger apoptosis.[3][4] This mechanism underscores the importance of MMR proficiency for thiopurine sensitivity in cancer cells. Concurrently, the high mutagenicity of the S⁶mG lesion highlights a potential mechanism for the development of secondary malignancies associated with long-term thiopurine therapy.[6]

Future research should continue to explore the interplay between S⁶mG and other DNA repair pathways, such as base excision repair and nucleotide excision repair.[3] A deeper understanding of the signaling cascades initiated by S⁶mG-induced DNA damage could reveal new therapeutic targets to either enhance the cytotoxic effects in cancer cells or mitigate the long-term genotoxic risks in patients receiving immunosuppressive therapy. Furthermore, developing more sensitive and routine methods for monitoring the levels of S⁶mG in patient DNA could provide a valuable biomarker for personalizing thiopurine dosage and predicting therapeutic response.[7]

References

- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 3. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

enzymology of 2'-Deoxy-8-methylthioguanosine formation

An In-depth Technical Guide on the Enzymology of 2'-Deoxy-8-methylthioguanosine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (8-MeS-dG) is a modified purine (B94841) nucleoside whose biological significance and enzymatic formation are not extensively documented in primary metabolic pathways. Emerging evidence suggests that its synthesis may be closely linked to the metabolism of thiopurine compounds, implicating the polymorphic enzyme Thiopurine S-methyltransferase (TPMT) as a key catalyst. This technical guide consolidates the current understanding of the plausible enzymatic pathway for 8-MeS-dG formation, provides detailed experimental protocols for its study, and presents relevant quantitative data. The guide is intended for researchers in enzymology, drug development, and molecular biology seeking to investigate this modified nucleoside.

Introduction

Modified nucleosides play critical roles in various biological processes, including the regulation of gene expression and the modulation of nucleic acid structure and function. This compound (8-MeS-dG) is an 8-substituted derivative of deoxyguanosine. While its natural occurrence in endogenous metabolism is not well-established, its formation is of interest, particularly in the context of thiopurine drug metabolism. Thiopurines, such as 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants and anti-cancer agents. The enzymatic methylation of thiopurines is a critical step in their metabolic pathway, primarily catalyzed by Thiopurine S-methyltransferase (TPMT). This guide explores the hypothesis that TPMT is the key enzyme responsible for the formation of 8-MeS-dG from an 8-thiolated precursor.

Proposed Enzymatic Formation of this compound

The proposed pathway for the formation of 8-MeS-dG involves a two-step process:

-

Formation of 2'-Deoxy-8-thioguanosine (8-S-dG): The initial step is the introduction of a thiol group at the C8 position of 2'-deoxyguanosine. This conversion is not a common metabolic reaction, and the specific enzyme responsible for this step in vivo is not yet identified. However, 8-substituted purine derivatives can be formed through various chemical and potentially enzymatic reactions.

-

S-methylation by Thiopurine S-methyltransferase (TPMT): The key enzymatic step is the methylation of the thiol group of 8-S-dG to form 8-MeS-dG. TPMT is a cytosolic enzyme that catalyzes the S-methylation of aromatic and heterocyclic sulfhydryl compounds, with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[1][2] Given that TPMT acts on various thiopurine substrates, including 6-mercaptopurine (B1684380) and 6-thioguanine, it is highly probable that 8-S-dG can also serve as a substrate for this enzyme.[3]

Signaling Pathway and Logical Relationship Diagram

References

- 1. STRUCTURAL BASIS OF SUBSTRATE RECOGNITION IN THIOPURINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical implications of thiopurine methyltransferase--optimization of drug dosage and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxy-8-methylthioguanosine: A Comprehensive Technical Guide to its Role in Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-8-methylthioguanosine is a modified nucleoside that, when incorporated into DNA, exhibits significant mutagenic properties. This technical guide provides an in-depth analysis of its formation, mutagenic effects, and the cellular mechanisms that respond to this DNA lesion. Drawing upon key experimental findings, this document details the quantitative aspects of its mutagenicity, outlines the experimental protocols used for its study, and visualizes the complex biological pathways involved. This guide serves as a critical resource for researchers in toxicology, oncology, and drug development investigating the impacts of thiopurine-based therapies and related DNA adducts.

Introduction: From Thiopurines to a Mutagenic DNA Adduct

While the user's query specified this compound, the vast body of scientific literature focuses on a structurally related and biologically crucial analogue: S6-methylthioguanine (S6mG) . Thiopurine drugs, such as 6-mercaptopurine (B1684380) and azathioprine, are widely used as anticancer and immunosuppressive agents.[1][2] Following administration, these drugs are metabolized, leading to the incorporation of 6-thioguanine (B1684491) (6-TG) into DNA. A small fraction of this incorporated 6-TG is then methylated in situ by S-adenosyl-l-methionine to form S6-methylthioguanine.[3][4] It is this S6-methylthioguanine deoxynucleoside within the DNA strand that is a potent mutagen. This guide will focus on the mutagenic role of this S6mG DNA adduct.

Mutagenic Potential of S6-methylthioguanine

S6-methylthioguanine is a highly mutagenic lesion that primarily induces a specific type of mutation: the G→A transition.[1][5] This miscoding event occurs during DNA replication when DNA polymerase preferentially incorporates thymine (B56734) (T) opposite the S6mG adduct instead of cytosine (C).

Quantitative Analysis of Mutagenicity

The mutagenic frequency of S6mG has been quantified in both bacterial and human cell systems using shuttle vector mutagenesis assays. These studies reveal a remarkably high rate of G→A transitions.

| System | Cell Line/Strain | Mutation Frequency (%) | Primary Mutation Type | Reference |

| Bacterial | E. coli (AB1157 wild-type) | 94 | G→A | [5] |

| Human | 293T cells | 40 | G→A | [1] |

| Human | XPA-deficient fibroblasts | 39 | G→A | [1] |

| Human | Repair-proficient fibroblasts | 38 | G→A | [1] |

These data underscore the potent mutagenicity of S6mG across different biological systems. Notably, deficiency in Nucleotide Excision Repair (NER), as seen in XPA-deficient cells, does not significantly alter the mutation frequency, suggesting that NER is not the primary repair pathway for this lesion.[1]

Molecular Mechanisms of S6-methylthioguanine Mutagenesis and Cellular Response

The mutagenicity of S6mG is intrinsically linked to its ability to mispair with thymine during DNA replication, forming an S6mG:T mismatch. This mismatch is a critical trigger for the DNA Mismatch Repair (MMR) system, which plays a dual role in both attempting to repair the lesion and initiating a cytotoxic response.

The Role of the DNA Mismatch Repair (MMR) System

The MMR system, primarily through the MutSα (MSH2-MSH6) heterodimer, recognizes the S6mG:T mispair.[6] However, instead of successfully repairing the lesion, the MMR system engages in a "futile repair cycle." In this process, the MMR machinery repeatedly attempts to remove the thymine from the newly synthesized strand opposite the S6mG. Because the S6mG in the template strand is not excised, the process of removing and resynthesizing the daughter strand is repeated, leading to the accumulation of single-strand breaks. These persistent breaks are the signal for a G2/M cell cycle arrest.

Signaling Pathway of MMR-Mediated G2/M Arrest

The single-strand breaks generated by the futile MMR cycles activate a DNA damage response pathway, culminating in a G2/M cell cycle arrest. This response is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases.

Experimental Methodologies

The study of S6-methylthioguanine mutagenesis relies on specialized molecular biology techniques. The shuttle vector mutagenesis assay is a cornerstone method for quantifying mutation frequency and specificity.

Shuttle Vector Mutagenesis Assay (supF Forward Mutation Assay)

This assay utilizes a shuttle vector, a plasmid capable of replicating in both mammalian and bacterial cells. The vector contains a reporter gene, commonly the supF gene, which acts as a target for mutations.

Experimental Protocol:

-

Vector Construction: A single S6-methylthioguanine lesion is incorporated at a specific site within the supF gene of the shuttle vector plasmid.

-

Transfection: The S6mG-containing vector is transfected into human cells in culture.

-

Replication in Human Cells: The vector replicates within the human cells, and any mutagenic events, such as the misincorporation of thymine opposite S6mG, are fixed.

-

Vector Rescue: After a period of replication (e.g., 48 hours), the plasmid DNA is isolated from the human cells.

-

Transformation into E. coli: The rescued plasmids are transformed into an indicator strain of E. coli. This strain is engineered to require a functional supF gene for a specific metabolic process, often visualized by a color change in the bacterial colonies (e.g., blue vs. white colonies on X-gal plates).

-

Mutation Analysis:

-

Mutation Frequency: The number of mutant colonies (e.g., white) is divided by the total number of colonies to determine the mutation frequency.

-

Mutation Spectrum: DNA from mutant colonies is sequenced to identify the specific base changes at the site of the original S6mG lesion.

-

Analysis of MMR Protein-DNA Interactions

To investigate the interaction between MMR proteins and S6mG-containing DNA, techniques such as the Electrophoretic Mobility Shift Assay (EMSA) are employed.

Experimental Protocol (EMSA):

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing a single S6mG:T mismatch is synthesized and labeled (e.g., with 32P).

-

Protein Binding: The labeled DNA probe is incubated with purified MMR proteins (e.g., MutSα) or nuclear extracts from cells.

-

Electrophoresis: The protein-DNA mixtures are run on a non-denaturing polyacrylamide gel.

-

Detection: The gel is exposed to X-ray film or a phosphorimager. A "shift" in the migration of the labeled DNA probe indicates that a protein has bound to it, forming a larger, slower-moving complex.

Implications for Drug Development and Oncology

The high mutagenicity of S6-methylthioguanine has significant implications for patients undergoing thiopurine therapy. The induction of G→A transitions can potentially contribute to the development of therapy-related cancers.[4] Furthermore, the cytotoxicity mediated by the MMR system is a key component of the therapeutic effect of thiopurines. Cells with a deficient MMR system are more resistant to the cytotoxic effects of these drugs.[4]

Understanding the mechanisms of S6mG-induced mutagenesis and the subsequent cellular responses is crucial for:

-

Developing safer thiopurine-based therapies: Strategies to mitigate the mutagenic potential of these drugs could improve long-term patient outcomes.

-

Predicting patient response: The MMR status of a tumor can be a predictive biomarker for the efficacy of thiopurine treatment.

-

Designing novel cancer therapies: The principle of exploiting futile repair cycles to induce cytotoxicity in cancer cells is an area of active research.

Conclusion

2'-Deoxy-S6-methylthioguanosine, formed from the therapeutic use of thiopurines, is a potent mutagenic DNA lesion. It predominantly causes G→A transition mutations due to its propensity to mispair with thymine during DNA replication. The cellular response to this adduct is orchestrated by the DNA Mismatch Repair system, which, in a futile cycle of repair, generates single-strand breaks that signal a G2/M cell cycle arrest and cytotoxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this and other DNA adducts, with the ultimate goal of improving therapeutic strategies and understanding the fundamental mechanisms of mutagenesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

8-Methylthioguanosine: A Technical Guide on its Anticipated Discovery, Characterization, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the nascent yet promising field of 8-substituted guanosine (B1672433) analogs, with a specific focus on the hypothetical discovery and initial characterization of 8-methylthioguanosine. While direct literature on 8-methylthioguanosine is sparse, this document extrapolates from the synthesis, characterization, and biological evaluation of closely related 8-substituted purine (B94841) nucleosides to provide a comprehensive framework for its investigation. This guide summarizes potential synthetic routes, outlines detailed experimental protocols for characterization, and presents anticipated biological activities and mechanisms of action. All quantitative data from analogous compounds are presented in structured tables, and key experimental and signaling pathways are visualized using the DOT language. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this potentially significant molecule.

Introduction: The Emerging Importance of 8-Substituted Guanosine Analogs

Guanosine analogs are a cornerstone of antiviral and anticancer chemotherapy. Chemical modification of the purine ring, particularly at the C8 position, has been shown to significantly modulate the biological activity of these nucleosides. Substituents at the 8-position can influence the glycosidic bond conformation (syn vs. anti), which in turn affects interactions with key cellular enzymes such as polymerases, kinases, and phosphorylases. While a variety of 8-substituted guanosine derivatives have been synthesized and evaluated for their therapeutic potential, 8-methylthioguanosine remains a largely unexplored entity. This document aims to bridge this knowledge gap by providing a predictive guide to its discovery and characterization.

Hypothetical Discovery and Synthesis

The discovery of 8-methylthioguanosine would likely emerge from systematic structure-activity relationship (SAR) studies on 8-substituted guanosine analogs. The synthesis would probably start from a more readily available precursor, 8-bromoguanosine.

Synthetic Pathway

A plausible synthetic route to 8-methylthioguanosine would involve the nucleophilic substitution of an 8-halogenated guanosine derivative with a methylthio-containing nucleophile.

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Interaction of 8-Methylthioguanosine with DNA Repair Enzymes

Part 1: The 8-Oxoguanine Analogy - Interaction with Base Excision Repair (BER)

8-thioguanosine is an analog of 8-oxoguanine (8-oxoG), one of the most common and mutagenic DNA lesions induced by reactive oxygen species. Due to this structural similarity, it is plausible that 8-methylthioguanosine, if incorporated into DNA, could be recognized by the same enzymes that handle 8-oxoG. The primary repair pathway for 8-oxoG is the Base Excision Repair (BER) pathway, initiated by the DNA glycosylases OGG1 and MUTYH.

OGG1 and MUTYH: The Key Glycosylases for 8-oxoG Repair

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): This enzyme recognizes and excises 8-oxoG when it is paired with cytosine (8-oxoG:C), thus preventing G:C to T:A transversion mutations.

-

MutY Homolog (MUTYH): If DNA replication occurs before OGG1 can remove the 8-oxoG lesion, DNA polymerases often misincorporate adenine (B156593) opposite 8-oxoG, forming an 8-oxoG:A mismatch. MUTYH recognizes this mismatch and excises the adenine, initiating a subsequent repair process to correctly insert a cytosine.

Quantitative Data: Enzyme Kinetics and Binding Affinities

The following table summarizes key quantitative data for the interaction of OGG1 and MUTYH with their respective 8-oxoG-containing substrates.

| Enzyme | Substrate | Parameter | Value | Reference |

| Human OGG1 | 8-oxoG:C | Km | ~10-30 nM | |

| kcat | ~0.1-1.0 min-1 | |||

| Human MUTYH | 8-oxoG:A | Kd | ~3-10 nM | [1] |

| kobs (adenine excision) | ~0.1-0.5 min-1 |

Experimental Protocols

1.3.1. OGG1/MUTYH Glycosylase Activity Assay (Gel-Based)

This assay measures the ability of a glycosylase to excise a modified base from a DNA substrate.

Materials:

-

Purified recombinant human OGG1 or MUTYH.

-

32P-end-labeled double-stranded oligonucleotide substrate containing a single 8-oxoG:C (for OGG1) or 8-oxoG:A (for MUTYH) pair.

-

Reaction Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 1 mM EDTA, 10% glycerol, 1 mM DTT.

-

Formamide (B127407) loading buffer.

-

Denaturing polyacrylamide gel (15-20%).

-

Phosphorimager system.

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, a specific concentration of the purified enzyme (e.g., 10 nM), and the radiolabeled DNA substrate (e.g., 1 nM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of formamide loading buffer.

-

To cleave the abasic site created by the glycosylase, add NaOH to a final concentration of 100 mM and heat at 90°C for 10 minutes.

-

Neutralize the reaction with an equal volume of 1 M Tris-HCl (pH 7.5).

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the gel using a phosphorimager and quantify the percentage of cleaved product to determine enzyme activity.

Signaling Pathways and Logical Relationships

The repair of 8-oxoG by OGG1 and MUTYH is a critical part of the Base Excision Repair (BER) pathway. Inefficient repair or the accumulation of repair intermediates can trigger downstream signaling cascades, including cell cycle arrest and senescence.

Part 2: The S⁶-Methylthioguanine Analogy - Interaction with Mismatch Repair (MMR)

8-methylthioguanosine shares a methylthio- group with S⁶-methylthioguanine (S⁶meG), a cytotoxic lesion formed by the in-situ methylation of the anticancer drug 6-thioguanine (B1684491) after its incorporation into DNA. The cytotoxicity of 6-thioguanine is highly dependent on a functional Mismatch Repair (MMR) system, which recognizes S⁶meG when mispaired with thymine (B56734) (S⁶meG:T).

MutSα: The Mismatch Recognition Complex

The human MMR system is initiated by the MutSα complex, a heterodimer of MSH2 and MSH6. MutSα recognizes base-base mismatches and small insertion-deletion loops. It has been shown to bind to DNA containing S⁶meG:T mismatches, triggering a futile cycle of repair that ultimately leads to cell death.

Quantitative Data: MutSα Binding Affinity

While precise kinetic constants are not extensively reported for S⁶meG:T, studies have demonstrated high-affinity binding of MutSα to this mismatch, comparable to its affinity for canonical G:T mismatches.

| Enzyme Complex | Substrate | Parameter | Value | Reference |

| Human MutSα | G:T Mismatch | Kd | ~10 nM | [2] |

| Human MutSα | S⁶meG:T Mismatch | Binding Affinity | Comparable to G:T mismatch | [3] |

| Human MutSα | O⁶-meG:T Mismatch | Kd | ~10 nM | [2] |

Experimental Protocols

2.3.1. Electrophoretic Mobility Shift Assay (EMSA) for MutSα Binding

EMSA is used to detect the binding of a protein to a DNA fragment, as the protein-DNA complex will migrate more slowly through a non-denaturing gel than the free DNA.

Materials:

-

Purified recombinant human MutSα.

-

Double-stranded oligonucleotide probe (30-50 bp) containing a central S⁶meG:T mismatch, end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Buffer: 20 mM HEPES (pH 7.6), 100 mM KCl, 1 mM EDTA, 5% glycerol, 1 mM DTT, and 0.1 mg/ml BSA.

-

Non-denaturing polyacrylamide gel (6%).

-

Appropriate detection system for the labeled probe.

Procedure:

-

Set up binding reactions by combining the binding buffer, the labeled DNA probe (e.g., 1 nM), and increasing concentrations of purified MutSα (e.g., 0-100 nM).

-

Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.

-

Add a loading dye (without SDS) and load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

Detect the labeled DNA probe using the appropriate imaging system. A "shifted" band indicates the formation of the MutSα-DNA complex.

Signaling Pathways and Logical Relationships

The recognition of S⁶meG:T by MutSα initiates a signaling cascade that involves the ATR-Chk1 pathway, leading to a G2/M cell cycle arrest and subsequent apoptosis. This process is often referred to as a "futile repair cycle" because the MMR system repeatedly attempts to repair the mismatch on the newly synthesized strand, leading to persistent single-strand breaks.

References

- 1. Steady-state, pre-steady-state, and single-turnover kinetic measurement for DNA glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic mechanism of 6-thioguanine: hMutSalpha, the human mismatch binding heterodimer, binds to DNA containing S6-methylthioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of 2'-Deoxy-8-methylthioguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2'-Deoxy-8-methylthioguanosine, a modified nucleoside of significant interest in biomedical research and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction